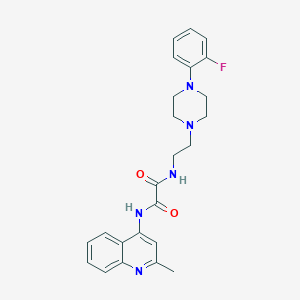

![molecular formula C21H21N3O2 B2715346 Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate CAS No. 843622-89-9](/img/structure/B2715346.png)

Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

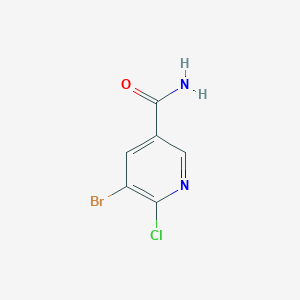

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have diverse pharmacological and industrial purposes . They show diverse pharmacological activities and can be synthesized by adopting green chemistry principles .

Synthesis Analysis

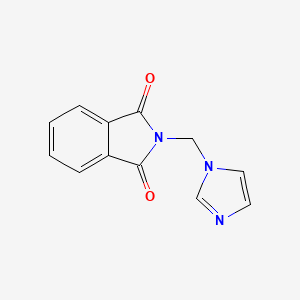

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized through the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex. For example, a similar compound, 3-methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, contains a total of 53 bonds. There are 30 non-H bond(s), 21 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 20 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Applications De Recherche Scientifique

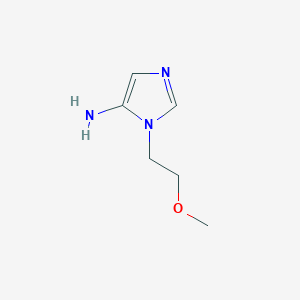

- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, such as derivatives of Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, have been reported to possess potent antimalarial activity . This property makes them promising candidates for combating malaria.

- The same class of compounds has also demonstrated antidepressant activity . Researchers are exploring their effects on mood disorders and related neurological conditions.

- Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate derivatives may exhibit antileishmanial activity . Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease, and novel treatments are urgently needed.

- Indolo[2,3-b]quinoxalines (a subset of this compound family) are known DNA intercalating agents with antiviral and cytotoxic properties . Their ability to interact with DNA makes them relevant for antiviral drug development.

- Bacterial bioconversion of indole derivatives, including Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, can lead to the production of indigo, a valuable dye . Understanding these biotransformation pathways is essential for sustainable dye synthesis.

- Incorporating a tert-butyl group into heterocycles enhances their biological activity . Researchers are actively exploring synthetic routes to create novel derivatives for medicinal chemistry applications.

Antimalarial Activity

Antidepressant Potential

Antileishmanial Properties

DNA Intercalation and Antiviral Activity

Biotechnological Applications

Synthetic Routes and Medicinal Chemistry

Mécanisme D'action

Target of Action

For instance, indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .

Mode of Action

Indole and quinoxaline derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Indole and quinoxaline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Indole and quinoxaline derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Orientations Futures

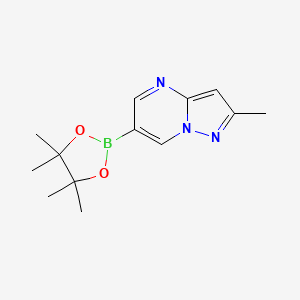

The future directions in the research of quinoxaline derivatives could include the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

Propriétés

IUPAC Name |

butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIBYFVMOHEGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)

![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)